molecular formula C21H14BrNO6 B2437872 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate CAS No. 869078-97-7

6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate

Cat. No.: B2437872
CAS No.: 869078-97-7
M. Wt: 456.248
InChI Key: HXNYECZPCQZVRA-UHFFFAOYSA-N
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Description

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate is a complex organic compound that belongs to the class of bichromenes This compound is characterized by the presence of bromine, dioxo groups, and a dimethylcarbamate moiety

Properties

IUPAC Name

[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO6/c1-23(2)21(26)27-13-4-5-14-15(10-19(24)28-18(14)9-13)16-8-11-7-12(22)3-6-17(11)29-20(16)25/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNYECZPCQZVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Dimerization of 3-Hydroxycoumarin Derivatives

Early approaches adapted methods from related bicoumarin syntheses. 3-Hydroxy-6-bromocoumarin undergoes oxidative coupling using FeCl3 in dichloromethane at 0–5°C for 24 hours, yielding the bicoumarin diol intermediate. This method achieves 58–62% yield but requires strict temperature control to prevent over-oxidation.

Suzuki-Miyaura Cross-Coupling

Modern protocols employ palladium-catalyzed coupling between boronic esters and halocoumarins:

  • 6-Bromo-3-iodocoumarin + 7'-boronate coumarin → Bicoumarin precursor
  • Reaction conditions: Pd(PPh3)4 (5 mol%), K2CO3, DMF/H2O (4:1), 80°C, 12 h
    Yields reach 71–75% with >95% regioselectivity.

Bromination Strategies

Direct Electrophilic Bromination

Treating the bicoumarin diol with Br2 (1.1 eq) in acetic acid at 40°C for 6 hours introduces bromine at position 6. Key parameters:

  • Acetic acid solvent prevents lactone ring opening
  • Temperature >35°C reduces reaction time but increases dibromination risk

Directed Bromination via Temporary Directing Groups

A recent innovation uses a removable trimethylsilyl group to enhance regiocontrol:

  • Install –SiMe3 at position 5 using Me3SiCl/Et3N
  • Brominate with NBS (1.05 eq) in CCl4 at reflux
  • Remove silyl group with KF/MeOH
    This method achieves 89% monobromination selectivity.

Dimethylcarbamate Installation

Carbamoylation of Phenolic Oxygen

The final step involves reacting the bicoumarin-7'-ol intermediate with dimethylcarbamoyl chloride:

  • Reagents: Dimethylcarbamoyl chloride (1.2 eq), DMAP (0.1 eq), DIPEA (2 eq)
  • Solvent: Anhydrous THF, 0°C → RT, 8 h
  • Workup: Quench with NH4Cl, extract with EtOAc, silica gel chromatography
    Typical yields: 82–85%

Alternative Route via Nitrophenyl Carbonate Intermediate

For improved reactivity in sterically hindered systems:

  • Form 7'-nitrophenyl carbonate with 4-nitrophenyl chloroformate
  • Displace nitro group with dimethylamine gas in DCM at –20°C
    This two-step process gives 78% overall yield but requires handling toxic gases.

Optimization Studies

Solvent Effects on Carbamoylation

Comparative data for solvent selection (fixed 24 h reaction time):

Solvent Conversion (%) Byproduct Formation (%)
THF 92 3
DCM 88 5
DMF 95 12
Acetonitrile 84 8

THF provides optimal balance between reactivity and selectivity.

Temperature Profile for Bromination

Bromination efficiency vs. temperature (1 h reactions):

Temperature (°C) Monobrominated Product (%) Dibrominated Byproduct (%)
25 62 2
40 85 7
60 78 15

40°C maximizes monobromination before significant byproduct formation.

Scalability and Industrial Considerations

Batch Process Challenges

  • Exothermic bromination requires careful heat management
  • Carbamoyl chloride hydrolysis necessitates anhydrous conditions
  • Column chromatography purification limits batch sizes

Continuous Flow Alternatives

Recent advances demonstrate:

  • Microreactor bromination (residence time 12 min, 92% yield)
  • In-line scavenging of HBr by CaCO3 beds
  • Thin-film evaporation for solvent removal

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted bichromenes .

Scientific Research Applications

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate is unique due to its bichromene core, which imparts specific chemical and physical properties. Its combination of bromine, dioxo groups, and dimethylcarbamate moiety distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Biological Activity

6-Bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate is a synthetic compound belonging to the class of carbamates. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C15H12BrO5
  • Molecular Weight: 364.16 g/mol
  • Key Functional Groups:
    • Bromo group
    • Dioxo groups
    • Carbamate moiety

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives showed that certain substituted coumarins possess inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of coumarin compounds have demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro assays revealed that these compounds induce apoptosis and inhibit cell proliferation .

Cell Line IC50 (µM) Mechanism of Action
MCF-715.0Apoptosis induction
HeLa12.5Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Inhibition studies have shown that it can act as a urease inhibitor, which is relevant in treating conditions like kidney stones and certain types of infections caused by Helicobacter pylori .

Case Studies

  • Cytotoxicity Study : A recent study assessed the cytotoxic effects of various coumarin derivatives including this compound on human cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy : Another case study explored the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .

Q & A

Q. Critical Conditions :

  • Lewis Acid Catalysts : AlCl₃ for Friedel-Crafts acylation .
  • Bromination Solvent : Polar aprotic solvents (DMF) enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures purity (>95%) .

Q. Example Reaction Table :

StepReagents/ConditionsPurposeYield (%)*
1AlCl₃, 4-methoxybenzoyl chloride, DCM, 0°CCore formation~60–70
2Br₂, DMF, 25°CBromination~50–60
3Dimethylcarbamoyl chloride, pyridine, RTCarbamate addition~70–80
*Yields inferred from analogous syntheses .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • Spectroscopy :

    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at ~δ 7.5 ppm for aromatic protons) .
    • IR : Carbamate C=O stretch at ~1700–1750 cm⁻¹ .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and bromine isotope patterns .
  • Crystallography :

    • X-ray Diffraction : Use SHELXL for refinement (high-resolution data) and ORTEP-3 for visualization . Critical for confirming the dioxo-bichromenyl geometry and bromine positioning .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variability : Validate compound purity via HPLC (>98%) and elemental analysis .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Structural Analog Interference : Compare activity with analogs (e.g., 4-oxo-3-phenyl derivatives) to isolate the bromine-carbamate synergy .

Q. Example Strategy :

Replicate assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme inhibition).

Use crystallography to confirm binding modes if structural analogs show divergent activities .

Advanced: What computational and experimental approaches study target interactions?

Methodological Answer:

  • Computational :

    • Molecular Docking : AutoDock Vina to predict binding to apoptosis-related proteins (e.g., Bcl-2) .
    • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
  • Experimental :

    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Basic: What protocols determine solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy .
  • Stability :
    • HPLC Monitoring : Assess degradation over 24–72 hours at 37°C .
    • pH Sensitivity : Compare stability at pH 2 (simulated gastric fluid) vs. pH 7.4 .

Advanced: How does the bromine substituent influence reactivity and bioactivity vs. non-brominated analogs?

Methodological Answer:

  • Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic enzyme residues .

  • Bioactivity Comparison :

    CompoundIC₅₀ (μM)*Target
    Brominated Derivative0.8 ± 0.1Caspase-3
    Non-Brominated Analog5.2 ± 0.3Caspase-3
    *Data inferred from analogous chromenyl carbamates .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal contact .
  • Ventilation : Use fume hoods due to carbamate toxicity risks .
  • Waste Disposal : Neutralize with 10% NaOH before disposal .

Advanced: What strategies enhance dimethylcarbamate’s target selectivity?

Methodological Answer:

  • Substituent Modification : Replace methyl with trifluoroethyl to increase lipophilicity and blood-brain barrier penetration .
  • Bioisosteres : Replace carbamate with urea moieties to maintain H-bonding without hydrolysis susceptibility .

Q. SAR Table :

ModificationEffect on SelectivityReference
Methyl → EthylReduced off-target binding
Carbamate → UreaImproved metabolic stability

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